Diethyl 3-[(trimethylsilyl)oxy]pentanedioate
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Overview
Description
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate is an organic compound with the molecular formula C12H24O5Si It is a derivative of pentanedioic acid, where the hydroxyl group is replaced by a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-[(trimethylsilyl)oxy]pentanedioate typically involves the esterification of 3-hydroxypentanedioic acid with diethyl carbonate in the presence of a base, followed by silylation with trimethylsilyl chloride. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 3-[(trimethylsilyl)oxy]pentanedioate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation-reduction, and esterification .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the trimethylsilyl group.
Diethyl 3,3-difluoropentanedioate: Contains fluorine atoms instead of the trimethylsilyl group.
Uniqueness
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
91424-41-8 |
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Molecular Formula |
C12H24O5Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
diethyl 3-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C12H24O5Si/c1-6-15-11(13)8-10(17-18(3,4)5)9-12(14)16-7-2/h10H,6-9H2,1-5H3 |
InChI Key |
FJPJRZHHSREMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C |
Origin of Product |
United States |
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